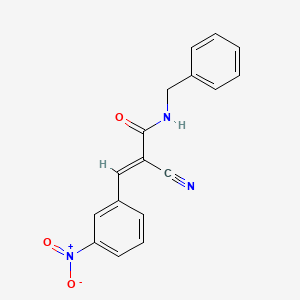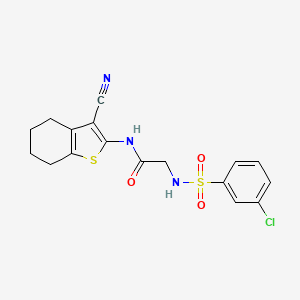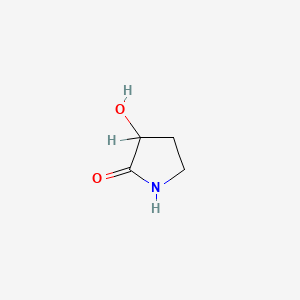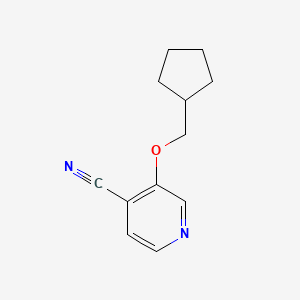![molecular formula C5H11Cl2N3S B2374475 [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1609395-22-3](/img/structure/B2374475.png)
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a thiadiazole ring, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ethylenediamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-chloro-5-methyl-1,3,4-thiadiazole and ethylenediamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, with the mixture being heated to reflux for several hours.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Applications De Recherche Scientifique
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine
Uniqueness
What sets [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride apart from similar compounds is its specific substitution pattern on the thiadiazole ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-4-7-8-5(9-4)2-3-6;;/h2-3,6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFNTSFGHNLCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-22-3 |
Source


|
| Record name | 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)
![2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2374398.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)



![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)


![2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2374415.png)
